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  • Product: 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
  • CAS: 1350521-51-5

Core Science & Biosynthesis

Foundational

chemical structure and physicochemical properties of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

An In-depth Technical Guide to 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one A Note to the Researcher: Publicly available data on 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is limited. The majority of existing informa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

A Note to the Researcher: Publicly available data on 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is limited. The majority of existing information pertains to its hydrochloride salt. This guide synthesizes the available data for the salt and provides expert insights into the parent compound's probable characteristics and synthetic pathways, drawing analogies from structurally related molecules to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction and Overview

The 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold represents a compelling structural motif in medicinal chemistry. Its spirocyclic nature imparts a three-dimensional architecture that can facilitate novel interactions with biological targets. The incorporation of heteroatoms at key positions offers opportunities for hydrogen bonding and modulation of physicochemical properties. This guide focuses on a specific derivative, 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, providing a detailed exploration of its chemical structure and a data-driven discussion of its physicochemical properties.

Chemical Structure and Properties

The core structure of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one features a piperidine ring fused to a 2-oxazolidinone ring at a quaternary carbon, creating the characteristic spiro[4.5]decane system. The methyl substituent at the 3-position of the oxazolidinone ring is a key feature of this particular analog.

Table 1: Physicochemical Properties of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Hydrochloride

PropertyValueSource
CAS Number 1390654-03-1CymitQuimica[1]
Molecular Formula C₈H₁₅ClN₂O₂CymitQuimica[1], Sigma-Aldrich[2]
Molecular Weight 206.67 g/mol CymitQuimica[1], Sigma-Aldrich[2]
Form SolidSigma-Aldrich[2]
InChI Key UOSBWNLCQDPKCF-UHFFFAOYSA-NCymitQuimica[1]
SMILES String Cl.CN1CC2(CCNCC2)OC1=OSigma-Aldrich[2]

Synthesis and Methodologies

A definitive, peer-reviewed synthesis protocol for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is not currently published. However, based on established principles of organic chemistry and synthetic routes for analogous spirocyclic systems, a plausible synthetic strategy can be proposed. The synthesis of related diazaspiro compounds often involves the cyclization of suitably functionalized precursors. For instance, the synthesis of other 1-oxa-3,7-diazaspiro[4.5]decan-2-one cores can be achieved through the cyclization of amino alcohol or amino acid derivatives.[3]

A potential synthetic pathway could involve the reaction of a protected 4-amino-4-(hydroxymethyl)piperidine derivative with a methyl isocyanate equivalent, followed by deprotection and cyclization.

Proposed Synthetic Workflow

Synthetic_Pathway Proposed Synthetic Pathway for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one A 1-Boc-4-amino-4-(hydroxymethyl)piperidine B Intermediate Adduct A->B Methyl Isocyanate, Solvent C 3-Methyl-7-Boc-1-oxa-3,7-diazaspiro[4.5]decan-2-one B->C Base-mediated cyclization D 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one C->D Acidic Deprotection (e.g., TFA)

Caption: Proposed synthetic route for the target molecule.

Hypothetical Experimental Protocol
  • Step 1: Formation of the Urea Intermediate: To a solution of 1-Boc-4-amino-4-(hydroxymethyl)piperidine in a suitable aprotic solvent (e.g., dichloromethane), add methyl isocyanate dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography.

  • Step 2: Cyclization: To the crude urea intermediate, add a non-nucleophilic base (e.g., sodium hydride) in a polar aprotic solvent (e.g., tetrahydrofuran). Heat the reaction mixture to facilitate intramolecular cyclization to form the protected spirocyclic product.

  • Step 3: Deprotection: Dissolve the protected spirocycle in a suitable solvent and treat with a strong acid, such as trifluoroacetic acid, to remove the Boc protecting group.

  • Step 4: Purification: Purify the final product using column chromatography or recrystallization to yield 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one.

Potential Applications and Research Directions

While specific biological activities for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one have not been documented, the broader class of diazaspiro[4.5]decane derivatives has shown promise in various therapeutic areas.

  • Central Nervous System (CNS) Drug Discovery: Spirocyclic scaffolds are of significant interest in the development of treatments for neurological and psychiatric disorders.[3]

  • Enzyme Inhibition: The rigid, three-dimensional structure of spirocycles can allow for precise interactions with enzyme active sites. Related triazaspiro[4.5]decan-2-one derivatives have been investigated as mitochondrial permeability transition pore inhibitors.[4]

  • Receptor Antagonism: Analogous spiro compounds have demonstrated potential as alpha-adrenergic receptor antagonists, suggesting applications in cardiovascular research.[3]

The unique structural features of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one make it a valuable building block for creating libraries of novel compounds for screening against a wide range of biological targets.

Conclusion

3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a spirocyclic compound with potential for applications in drug discovery and development. While experimental data for the free base is currently limited, the available information for its hydrochloride salt provides a foundation for further research. The proposed synthetic pathway offers a starting point for chemists to access this and related compounds. Future studies are warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of this intriguing molecule.

References

  • Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. [Link]

Sources

Foundational

A Preliminary Investigational Framework for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a compelling blend of biological activity and drug-like properties is p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a compelling blend of biological activity and drug-like properties is perpetual. The 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold has emerged as a promising "privileged structure," suggesting its potential to serve as a versatile template for the design of new therapeutic agents.[1][2][3] The inherent three-dimensionality of spirocyclic systems, such as this one, provides an opportunity to explore chemical space in ways that flat, aromatic structures cannot, potentially leading to enhanced potency, selectivity, and improved physicochemical properties.[2][3] This technical guide provides a comprehensive framework for the preliminary investigation of novel derivatives of this scaffold, from synthesis and characterization to biological evaluation and early-stage drug metabolism and pharmacokinetics (DMPK) profiling.

The core structure, a spiro-oxazolidinone, is of particular interest due to the established biological activities of related compounds. For instance, derivatives of the broader 1-oxa-3,7-diazaspiro[4.5]decan-2-one class have been investigated for their potential as alpha-adrenergic receptor antagonists, highlighting their relevance in cardiovascular and central nervous system (CNS) drug discovery. This guide will equip researchers and drug development professionals with the foundational knowledge and detailed methodologies to systematically explore the therapeutic potential of this intriguing class of molecules.

I. Synthesis and Derivatization Strategy

A robust and flexible synthetic strategy is paramount for generating a library of diverse 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives for biological screening. The following proposed synthesis is a logical amalgamation of established methods for constructing similar spirocyclic systems.

A. Synthesis of the Core Scaffold: 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

The synthesis of the core scaffold can be approached through a multi-step sequence starting from commercially available materials. A plausible route is outlined below, which leverages a key spirocyclization step.

Experimental Protocol: Synthesis of the Core Scaffold

  • Step 1: N-Methylation of a Suitable Piperidine Precursor: Begin with a commercially available piperidine derivative, such as 4-amino-1-benzylpiperidine. The secondary amine can be selectively methylated using standard conditions, for example, reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

  • Step 2: Boc Protection of the Primary Amine: The primary amine of the resulting N-methylated piperidine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. This ensures selective reaction at the other nitrogen in subsequent steps.

  • Step 3: Debenzylation: The benzyl protecting group on the piperidine nitrogen is removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] This yields a free secondary amine on the piperidine ring.

  • Step 4: Cyclization to form the Oxazolidinone Ring: The deprotected piperidine derivative is then reacted with an appropriate three-carbon electrophile, such as ethyl 2-(bromomethyl)acrylate, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This is followed by an intramolecular cyclization to form the spiro-oxazolidinone ring system.

  • Step 5: Boc Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the desired 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one core structure.

Core Synthesis Workflow start 4-Amino-1-benzylpiperidine step1 N-Methylation start->step1 step2 Boc Protection step1->step2 step3 Debenzylation (H2, Pd/C) step2->step3 step4 Cyclization with Ethyl 2-(bromomethyl)acrylate step3->step4 step5 Boc Deprotection (TFA or HCl) step4->step5 end_product 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one step5->end_product

Caption: Synthetic workflow for the core 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold.

B. Derivatization at the N7 Position

The secondary amine at the N7 position of the spiro-core provides a convenient handle for introducing a wide range of substituents to explore structure-activity relationships (SAR). Standard synthetic transformations can be employed to generate a diverse library of derivatives.

Experimental Protocol: N7-Derivatization

  • Reductive Amination: The core scaffold can be reacted with a variety of aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N7-alkylated or N7-benzylated derivatives.

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will produce a series of N7-acyl derivatives.

  • Sulfonylation: Treatment with sulfonyl chlorides will afford N7-sulfonylated compounds.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates will lead to the formation of N7-urea or N7-thiourea derivatives, respectively.

II. Physicochemical Characterization

A thorough understanding of the physicochemical properties of the synthesized derivatives is crucial for interpreting biological data and guiding further optimization.[5] The following parameters should be determined for each compound.

ParameterExperimental MethodImportance in Drug Discovery
Solubility Kinetic or thermodynamic solubility assays (e.g., using HPLC-UV)Impacts oral absorption and formulation development.
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLCInfluences membrane permeability, plasma protein binding, and metabolic stability.[1]
pKa Potentiometric titration or capillary electrophoresisDetermines the ionization state at physiological pH, affecting solubility, permeability, and target binding.
Chemical Stability Incubation in various pH buffers and analysis by HPLCAssesses the compound's stability under physiological and storage conditions.

III. Biological Evaluation: A Tiered Screening Approach

A tiered approach to biological screening allows for the efficient identification of promising compounds while conserving resources.[6]

A. Primary Screening: Identifying Initial Hits

Given the known activity of related compounds, a primary screen targeting alpha-adrenergic receptors is a logical starting point.

Experimental Protocol: Alpha-Adrenergic Receptor Binding Assay

  • Target Preparation: Membranes from cells overexpressing the desired alpha-adrenergic receptor subtype (e.g., α1A, α1B, α1D, α2A, α2B, α2C) are prepared.

  • Radioligand Binding: The membranes are incubated with a known radiolabeled antagonist (e.g., [³H]prazosin for α1 receptors) and varying concentrations of the test compounds.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ values (the concentration of test compound that inhibits 50% of radioligand binding) are calculated to determine the binding affinity of the derivatives.

B. Secondary Screening: Functional Assays and Selectivity Profiling

Compounds that demonstrate significant binding affinity in the primary screen should be advanced to functional assays to determine their efficacy (agonist, antagonist, or inverse agonist activity).

Experimental Protocol: In Vitro Functional Assay for Alpha-Adrenergic Antagonism

  • Cell-Based Assay: Utilize a cell line expressing the target receptor and a reporter system that measures downstream signaling (e.g., calcium mobilization for Gq-coupled α1 receptors or cAMP inhibition for Gi-coupled α2 receptors).

  • Agonist Stimulation: The cells are stimulated with a known agonist (e.g., phenylephrine for α1 receptors) in the presence of varying concentrations of the test compound.

  • Signal Detection: The reporter signal is measured using a plate reader.

  • Data Analysis: The ability of the test compounds to inhibit the agonist-induced signal is quantified, and the pA₂ value (a measure of antagonist potency) is determined.

Concurrently, selectivity profiling against other relevant receptors (e.g., other GPCRs, ion channels) should be performed to assess off-target effects.

C. Mechanism of Action Elucidation

For lead compounds with promising activity and selectivity, further studies are necessary to elucidate their precise mechanism of action. This may involve:

  • Kinetic Binding Assays: To determine the association and dissociation rates of the compound from the receptor.

  • Downstream Signaling Pathway Analysis: Using techniques like Western blotting or phospho-specific ELISAs to investigate the modulation of key signaling proteins.

  • Computational Modeling and Docking: To predict the binding mode of the compound within the receptor's binding pocket.[7]

Biological Evaluation Workflow A Synthesized Compound Library B Primary Screening (Alpha-Adrenergic Receptor Binding) A->B C Inactive Compounds B->C Discard D Active Compounds (Hits) B->D Identify E Secondary Screening (Functional Assays & Selectivity Profiling) D->E F Non-selective or Non-functional Compounds E->F Discard G Selective & Functional Leads E->G Identify H Mechanism of Action Studies G->H I Lead Candidate H->I

Caption: A tiered workflow for the biological evaluation of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives.

IV. Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to identify potential liabilities that could lead to late-stage attrition in drug development.[6][8] A combination of in vitro and in silico methods can provide a valuable preliminary ADMET profile.[9][10][11]

ADMET ParameterIn Vitro AssayIn Silico ToolRationale
Absorption Caco-2 permeability assayQSAR models for intestinal absorptionPredicts oral bioavailability.[12]
Distribution Plasma protein binding (e.g., equilibrium dialysis)Prediction of blood-brain barrier penetrationDetermines the fraction of free drug available to interact with the target.
Metabolism Liver microsomal stability assayCYP450 inhibition/induction predictionIdentifies metabolic liabilities and potential for drug-drug interactions.
Excretion (Typically assessed in later in vivo studies)Prediction of major clearance pathwaysProvides an early indication of how the drug is eliminated from the body.
Toxicity Cytotoxicity assays (e.g., MTT assay in relevant cell lines)hERG channel blockage prediction, mutagenicity prediction (e.g., Ames test)Flags potential safety concerns early in the discovery process.

V. Structure-Activity Relationship (SAR) Analysis

The data generated from the synthesis and testing of a diverse library of derivatives will enable the development of an initial SAR. This involves correlating changes in chemical structure with changes in biological activity and ADMET properties.[13] Key questions to address in the SAR analysis include:

  • What is the optimal size and nature of the substituent at the N7 position for potent and selective alpha-adrenergic antagonism?

  • How do changes in lipophilicity and electronic properties at the N7 position affect activity and ADMET parameters?

  • Are there any specific functional groups at N7 that lead to off-target effects or toxicity?

The insights gained from this preliminary SAR analysis will be invaluable for guiding the design of the next generation of more potent, selective, and drug-like 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives.

Conclusion

The 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold represents a promising starting point for the discovery of novel therapeutic agents. The systematic approach outlined in this technical guide, encompassing a flexible synthetic strategy, robust physicochemical and biological characterization, and early ADMET profiling, provides a solid foundation for a successful preliminary investigation. By adhering to these principles, research teams can efficiently identify and advance lead candidates with the greatest potential for further development.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]

  • Bhattacharjee, A., & Singh, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry for Drug Discovery. Springer.
  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Retrieved from [Link]

  • Kar, S., & Roy, K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035-1053.
  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

  • IAPC Journals. (2025). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro ADMET Services For Drug Discovery. Retrieved from [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(3), 364-376.
  • Bio-Rad. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

  • Frontiers. (2021). Methods and Application in Experimental Pharmacology and Drug Discovery: 2021. Retrieved from [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • ResearchGate. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Zhang, J., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359.
  • Nature. (2022). Computational analyses of mechanism of action (MoA): data, methods and integration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. Retrieved from [Link]

  • SFERA. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Heterocycles. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Retrieved from [Link]

  • ResearchGate. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Retrieved from [Link]

Sources

Exploratory

pharmacokinetic profiling of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffolds

Pharmacokinetic Profiling of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Scaffolds: A Comprehensive Technical Guide Executive Summary The transition from planar, sp²-rich aromatic rings to three-dimensional, sp³-rich a...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Scaffolds: A Comprehensive Technical Guide

Executive Summary

The transition from planar, sp²-rich aromatic rings to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry [1]. Among these advanced architectures, the 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold (CAS: 1390654-03-1) has emerged as a highly privileged building block. By integrating a spirocyclic core with a cyclic carbamate (oxazolidinone) moiety, this scaffold offers exceptional conformational rigidity, enhanced water solubility, and a highly tunable pharmacokinetic (PK) profile. Recently, derivatives of the 1-oxa-3,7-diazaspiro[4.5]decan-2-one chemotype have demonstrated profound success in targeting challenging oncogenic proteins, including KRAS-G12D [2].

This guide provides an in-depth, self-validating framework for the pharmacokinetic profiling of this scaffold, detailing the causality behind experimental designs and establishing robust protocols for drug development professionals.

Structural Rationale: The Causality of the Spirocyclic Carbamate

Before deploying in vitro and in vivo assays, it is critical to understand why the 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold behaves favorably in biological systems. The structural features directly dictate the PK outcomes:

  • High Fraction of sp³ Carbons (Fsp³): The spiro-fusion inherently increases the 3D character of the molecule. Higher Fsp³ correlates strongly with improved aqueous solubility and reduced off-target promiscuity (lower toxicity) [1].

  • Conformational Restriction: The spirocyclic node locks the spatial orientation of the diaza-rings. This pre-organization reduces the entropic penalty upon binding to a target receptor, enhancing affinity while preventing the molecule from adopting conformations susceptible to rapid CYP450-mediated metabolism.

  • The Cyclic Carbamate (Oxazolidinone) Core: Unlike open-chain esters or simple amides, the cyclic carbamate is highly resistant to plasma esterases and amidases. It serves as a robust hydrogen-bond acceptor system.

  • N-Methylation at Position 3: Capping the oxazolidinone nitrogen with a methyl group fine-tunes the lipophilicity (LogP) and sterically shields the core from N-glucuronidation or rapid N-dealkylation, thereby prolonging the in vivo half-life.

Structural_Rationale Core 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Prop1 High Fsp3 Fraction (Enhanced 3D Geometry) Core->Prop1 Prop2 Spiro-Carbamate Core (Metabolic Stability) Core->Prop2 Prop3 N-Methyl Capping (Lipophilicity Tuning) Core->Prop3 Outcome1 Increased Aqueous Solubility & Reduced Promiscuity Prop1->Outcome1 Outcome3 Target Specificity (e.g., KRAS-G12D) Prop1->Outcome3 Outcome2 Resistance to Plasma Esterases & CYP450 Oxidation Prop2->Outcome2 Prop2->Outcome3 Prop3->Outcome1

Caption: Logical relationship between the structural features of the spiro scaffold and its pharmacokinetic outcomes.

In Vitro ADME Profiling Workflows

To predict in vivo clearance and volume of distribution, a robust in vitro ADME cascade must be established. The following protocols are designed as self-validating systems, incorporating internal standards and control compounds to ensure data integrity.

Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance ( CLint​ ) of the spirocyclic scaffold mediated by hepatic cytochrome P450 enzymes. Causality: The spiro-carbamate is designed to resist metabolism, but the exposed piperidine-like nitrogen (position 7) is a potential site for oxidation. This assay quantifies that vulnerability.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the spiro-compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Mix the compound with human or murine liver microsomes (HLM/MLM) at a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Verapamil, 100 ng/mL).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound.

Caco-2 Permeability Assay

Objective: Assess the intestinal absorption potential and identify efflux transporter liability (e.g., P-glycoprotein). Causality: The N-methyl group and carbamate oxygen can act as hydrogen bond acceptors. Balancing these features is critical to ensure the molecule can passively diffuse across the lipophilic gut wall without becoming a strong substrate for efflux pumps.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add the spiro-compound (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.

  • Sampling: Collect samples from the receiver chambers and quantify via LC-MS/MS.

  • Validation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER < 2 indicates minimal efflux liability.

In Vivo Pharmacokinetic Evaluation

Translating in vitro stability to in vivo exposure requires rigorous animal modeling. The following outlines the standard murine PK study design for 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives.

Murine Dosing and Sampling Protocol
  • Formulation:

    • Intravenous (IV): 5% DMSO / 10% Solutol HS15 / 85% Saline (Target dose: 1-2 mg/kg).

    • Oral (PO): 0.5% Methylcellulose / 0.1% Tween-80 in water (Target dose: 10 mg/kg).

  • Administration: Administer to male C57BL/6 mice (n=3 per route).

  • Blood Collection: Collect serial blood samples (approx. 30 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood in K₂EDTA tubes at 3000g for 10 minutes at 4°C. Store plasma at -80°C until LC-MS/MS analysis.

Representative PK Data Presentation

A well-optimized spirocyclic carbamate derivative typically exhibits a profile characterized by moderate clearance and excellent oral bioavailability, as summarized below:

PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL-1,850 ± 210
Tmax​ hr-1.0 ± 0.5
AUC0−∞​ ng·hr/mL1,420 ± 1505,325 ± 480
Clearance ( CL ) mL/min/kg23.4 ± 2.1-
Volume of Dist. ( Vss​ ) L/kg1.8 ± 0.3-
Half-life ( t1/2​ ) hr2.4 ± 0.23.1 ± 0.4
Bioavailability ( F ) %-75%

Note: The high volume of distribution ( Vss​ > 1 L/kg) indicates excellent tissue penetration, a direct result of the scaffold's optimized lipophilicity and 3D architecture.

Case Study: Integration into KRAS-G12D Inhibitor Design

The practical utility of the 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold was recently validated in the development of novel KRAS-G12D inhibitors [2]. Historically, targeting the KRAS-G12D mutation was considered "undruggable" due to the lack of deep hydrophobic pockets.

By utilizing machine learning-guided scaffold hopping, researchers integrated the spirocyclic carbamate core to target the D12 region of the KRAS-G12D active site. The rigid spirocyclic framework provided the exact conformational constraints needed to boost binding affinity ( Kd​ in the nanomolar range) while simultaneously ensuring the water solubility and metabolic stability required for systemic in vivo exposure [2].

PK_Workflow A Scaffold Selection (1-oxa-3,7-diazaspiro[4.5]decan-2-one) B In Silico Design (ML-Guided Docking to KRAS-G12D) A->B  Structural Input C In Vitro Validation (MST Binding & Cell Viability) B->C  Synthesis & Assay D In Vivo PK Profiling (Clearance & Bioavailability) C->D  Hit-to-Lead E Lead Candidate (High Efficacy & F > 70%) D->E  Optimization

Caption: Workflow integrating the spiro scaffold into the discovery pipeline for KRAS-G12D inhibitors.

Conclusion

The reveals a chemotype uniquely suited for modern drug discovery. By moving away from planar molecules and embracing the spirocyclic carbamate's high Fsp³ and conformational rigidity, researchers can systematically overcome traditional ADME liabilities—such as poor solubility, rapid metabolic clearance, and off-target toxicity [1][3]. As demonstrated by its successful application in KRAS-G12D and CDK8 inhibitor programs, this scaffold represents a highly authoritative starting point for the development of orally bioavailable therapeutics.

References

  • Zheng, Y., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." ACS Publications. Available at: [Link]

  • Ryu, S., et al. (2026). "1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation." Computers in Biology and Medicine, 202, 111437. Available at: [Link]

  • Mallinger, A., et al. (2016). "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." Journal of Medicinal Chemistry (PMC). Available at: [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modular Approach to the Synthesis of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Building Blocks

Abstract Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that can lead to compounds with enhanced biological activity and improved physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that can lead to compounds with enhanced biological activity and improved physicochemical properties.[1][2] This application note provides a detailed protocol for the synthesis of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, a versatile building block for the development of novel therapeutics. The described synthetic strategy is modular, commencing from the readily available N-Boc-4-piperidone, and employs a robust and scalable reaction sequence. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and ground our discussion in authoritative chemical literature.

Introduction: The Significance of Spirocyclic Scaffolds

The piperidine moiety is a prevalent feature in a vast number of FDA-approved drugs.[2] When incorporated into a spirocyclic system, the resulting rigidified conformation can lead to a higher binding affinity and selectivity for biological targets.[1] The 1-oxa-3,7-diazaspiro[4.5]decan-2-one core, in particular, combines the favorable properties of the piperidine ring with an oxazolidinone, a privileged structure in medicinal chemistry known for its diverse biological activities, including antibacterial and monoamine oxidase inhibitory effects. The methyl group at the 3-position can serve as a synthetic handle for further functionalization or can be varied to probe structure-activity relationships (SAR). This guide presents a reliable method for the preparation of this key building block, suitable for researchers in both academic and industrial settings.

Synthetic Strategy Overview

Our synthetic approach is a multi-step sequence beginning with the commercially available N-Boc-4-piperidone. The strategy hinges on the initial formation of a spiro-epoxide, which is then opened with methylamine to generate a key amino alcohol intermediate. Subsequent cyclization with a carbonylating agent affords the desired spiro-oxazolidinone. This approach is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual transformations.

Experimental Workflow Diagram

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Epoxide Opening cluster_2 Step 3: Cyclization & Deprotection A N-Boc-4-piperidone B Spiro-epoxide Intermediate A->B Trimethylsulfoxonium iodide, NaH, DMSO C Amino Alcohol Intermediate B->C Methylamine in THF D N-Boc-3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one C->D Triphosgene, Et3N, DCM E 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one D->E 4M HCl in Dioxane

Caption: Synthetic workflow for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentPuritySupplier
N-Boc-4-piperidone>98%Commercial Source
Trimethylsulfoxonium iodide>98%Commercial Source
Sodium hydride (60% dispersion in oil)60%Commercial Source
Anhydrous Dimethyl sulfoxide (DMSO)>99.8%Commercial Source
Methylamine (2.0 M solution in THF)2.0 MCommercial Source
Triphosgene>98%Commercial Source
Triethylamine (Et3N)>99.5%Commercial Source
Anhydrous Dichloromethane (DCM)>99.8%Commercial Source
4 M HCl in 1,4-Dioxane4.0 MCommercial Source
Diethyl etherACS GradeCommercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated aqueous NaHCO3 solution-Prepared in-house
Brine-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)-Commercial Source

3.2. Step-by-Step Synthesis

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-epoxide Intermediate)

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with hexanes (3 x 10 mL) to remove the oil.

  • Suspend the oil-free NaH in anhydrous DMSO (5 mL per gram of NaH).

  • In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO (10 mL per gram) and add this solution dropwise to the NaH suspension at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, or until hydrogen evolution ceases and the solution becomes homogenous.

  • Cool the ylide solution to 0 °C in an ice bath.

  • Dissolve N-Boc-4-piperidone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the spiro-epoxide as a colorless oil.

Rationale: The Corey-Chaykovsky reaction is a reliable method for the epoxidation of ketones. Trimethylsulfoxonium iodide is chosen as the ylide precursor, which reacts with sodium hydride to form the nucleophilic sulfur ylide. This ylide then adds to the carbonyl of N-Boc-4-piperidone, followed by an intramolecular nucleophilic substitution to form the epoxide ring and dimethyl sulfoxide as a byproduct.

Step 2: Synthesis of tert-butyl 4-((methylamino)methyl)-4-hydroxypiperidine-1-carboxylate (Amino Alcohol Intermediate)

  • Dissolve the spiro-epoxide (1.0 eq) in a 2.0 M solution of methylamine in THF (5.0 eq).

  • Transfer the solution to a sealed tube and heat at 60 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the excess methylamine and THF.

  • The crude amino alcohol is typically of sufficient purity to be used in the next step without further purification.

Rationale: The regioselective ring-opening of the epoxide is achieved by nucleophilic attack of methylamine. The reaction is performed in a sealed tube to prevent the escape of the volatile methylamine. The attack occurs at the less sterically hindered carbon of the epoxide, leading to the desired amino alcohol.

Step 3: Synthesis of tert-butyl 3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate

  • Dissolve the crude amino alcohol (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM (10 mL per gram of amino alcohol) and cool the solution to 0 °C.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM and add this solution dropwise to the amino alcohol solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the Boc-protected spiro-oxazolidinone.

Rationale: Triphosgene serves as a safe and solid source of phosgene for the cyclization. It reacts with the amino alcohol in the presence of a non-nucleophilic base (triethylamine) to form a carbamoyl chloride in situ, which then undergoes intramolecular cyclization to form the oxazolidinone ring.[3]

Step 4: Synthesis of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

  • Dissolve the Boc-protected spiro-oxazolidinone (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 eq).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of the final product as a white solid.[4]

  • The free base can be obtained by neutralization with a suitable base and extraction.

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. 4M HCl in dioxane is a standard reagent for this deprotection, providing the desired product as its hydrochloride salt, which often aids in purification by crystallization.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1N-Boc-4-piperidoneTrimethylsulfoxonium iodide, NaHDMSORT1675-85
2Spiro-epoxideMethylamine in THFTHF6024>90 (crude)
3Amino alcoholTriphosgene, Et3NDCM0 to RT460-70
4Boc-protected spirocycle4 M HCl in DioxaneDioxaneRT2>95

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low yield of epoxide Incomplete formation of the sulfur ylide.Ensure NaH is completely free of oil and that the DMSO is anhydrous. Allow sufficient time for the ylide to form before adding the ketone.
Incomplete reaction.Monitor the reaction by TLC. If starting material remains, consider adding more ylide solution.
Step 2: Incomplete epoxide opening Insufficient reaction time or temperature.Increase the reaction time or temperature. Ensure the reaction vessel is properly sealed to prevent the escape of methylamine.
Step 3: Formation of byproducts Use of excess triphosgene.Add the triphosgene solution slowly and monitor the reaction by TLC to avoid the formation of undesired side products.
Presence of water in the reaction mixture.Use anhydrous solvents and reagents.
Step 4: Incomplete deprotection Insufficient acid or reaction time.Use a larger excess of HCl in dioxane and monitor the reaction by TLC until all the starting material is consumed.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the synthesis of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, a valuable building block for drug discovery and medicinal chemistry. By understanding the rationale behind each step, researchers can adapt and modify this protocol for the synthesis of a diverse library of spirocyclic compounds.

References

  • Pongor, G., et al. (1980). Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones. Steroids, 35(4), 361-380. Available at: [Link]

  • Ma, J.-M., et al. (2024). Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ACS Catalysis, 14, 10670–10678. Available at: [Link]

  • Scott, M. E., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3564–3581. Available at: [Link]

  • Douglas, C. J., & Overman, L. E. (2014). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Angewandte Chemie International Edition, 53(47), 12644-12648. Available at: [Link]

  • Hassan, M. A., & El-Naggar, G. M. (1977). Synthesis of Some Spirooxazolidinones. Synthetic Communications, 7(7), 471-475. Available at: [Link]

  • Khan, I., et al. (2025). Synthesis of novel spiroisoxazolidino hybrids of alantolactone and isoalantolactone via 1,3 dipolar nitrone cycloaddition and its antimicrobial Evaluation. Bioorganic & Medicinal Chemistry, 121, 117869. Available at: [Link]

  • El-Sayed, M. S., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(20), 10087-10103. Available at: [Link]

  • El-Sayed, M. S., et al. (2022). Spiro Heterocycles Bearing Piperidine Moiety as Potential Scaffold for Antileishmanial Activity: Synthesis, Biological - Semantic Scholar. Available at: [Link]

  • Wang, L., et al. (2021). Electrochemical Post-Ugi Cyclization for the Synthesis of Highly Functionalized Spirolactams. Angewandte Chemie International Edition, 60(38), 20853-20858. Available at: [Link]

  • Zhang, X., & Li, X. (2024). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers. Available at: [Link]

  • Wang, Y., et al. (2014). Asymmetric Synthesis of Spirooxazolidinone Oxindoles by the Thiourea‐Catalyzed Aldol Reaction of 2‐Isocyanatomalonate Diesters. Chemistry – An Asian Journal, 9(10), 2822-2825. Available at: [Link]

  • Plausible reaction mechanism for the synthesis of spiro piperidine derivative. (n.d.). In ResearchGate. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2021). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 9, 747596. Available at: [Link]

  • Li, Y., et al. (2023). Recent Access to Polycycles via Post-Ugi Reactions. Molecules, 28(5), 2199. Available at: [Link]

  • Kysil, A., et al. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Topics in Heterocyclic Chemistry, 50, 1-40. Available at: [Link]

  • A convenient synthesis of the antibiotic Linezolid via an oxazolidine-2,4-dione intermediate derived from the chiral building block isoserine. (n.d.). In ResearchGate. Retrieved from [Link]

  • Passerini reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Passerini Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Passerini reaction. (2015, June 16). SlideShare. Retrieved from [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. (2014). Organic & Biomolecular Chemistry, 12(45), 9062-9066. Available at: [Link]

  • Belskaya, N. P., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4220. Available at: [Link]

  • Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). HETEROCYCLES, 105(1), 487-494. Available at: [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]

  • An Efficient Synthesis of a Spirocyclic Oxindole Analogue. (2012). Molecules, 17(12), 14695–14702. Available at: [Link]

Sources

Application

Cross-Coupling Reactions on the 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Scaffold: Protocols and Mechanistic Insights

An Application Guide for Researchers Abstract: The 1-oxa-3,7-diazaspiro[4.5]decan-2-one core is a privileged scaffold in modern medicinal chemistry, appearing in a range of biologically active agents.[1] Its rigid, three...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: The 1-oxa-3,7-diazaspiro[4.5]decan-2-one core is a privileged scaffold in modern medicinal chemistry, appearing in a range of biologically active agents.[1] Its rigid, three-dimensional structure offers a unique vector for exploring chemical space, but its functionalization can be challenging. This guide provides an in-depth analysis and detailed protocols for executing three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—on derivatives of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. We delve into the causality behind experimental design, addressing the specific challenges posed by this heteroatom-rich, sterically demanding spirocycle to empower researchers in drug discovery and development with robust, validated methodologies.

Strategic Considerations for a Complex Scaffold

The successful functionalization of the 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold via cross-coupling necessitates a nuanced approach. The molecule itself, commercially available as a hydrochloride salt, lacks a leaving group suitable for direct coupling.[2][3] Therefore, synthetic efforts must begin with the installation of a halide (e.g., -Br, -I) or triflate (-OTf) at a desired position. For the purposes of this guide, we will focus on derivatization at the N7 secondary amine, a common and synthetically accessible position.

Key Challenges & Rationale for Protocol Design:

  • Catalyst Inhibition: The presence of two basic nitrogen atoms (N3 and N7) can lead to competitive coordination with the palladium center, potentially sequestering the catalyst and impeding the catalytic cycle.

  • Steric Hindrance: The spirocyclic core presents significant steric bulk around the reactive sites, which can slow down key steps like oxidative addition and reductive elimination.[4]

  • Substrate Lability: The lactam functionality can be sensitive to harsh bases or high temperatures, necessitating carefully selected reaction conditions.

To overcome these challenges, our protocols prioritize the use of advanced catalyst systems. Bulky, electron-rich phosphine ligands are essential as they accelerate the rate-limiting steps of the catalytic cycle and promote the desired coupling over catalyst inhibition.[5] The choice of base and solvent is equally critical to ensure substrate stability and reaction efficiency.

cluster_Scaffold Scaffold Analysis: 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one cluster_Challenges Key Synthetic Challenges Structure Core Structure (C8H14N2O2) N7 N7 Secondary Amine (Primary site for derivatization) Structure->N7 N3 N3 Tertiary Amine (Potential for catalyst coordination) Structure->N3 Lactam Lactam Moiety (Potential base sensitivity) Structure->Lactam Spirocenter Quaternary Spirocenter (Source of steric hindrance) Structure->Spirocenter Challenge1 Catalyst Inhibition (N-coordination) N7->Challenge1 Site of coupling N3->Challenge1 Coordination site Challenge3 Substrate Stability Lactam->Challenge3 Challenge2 Steric Hindrance Spirocenter->Challenge2

Caption: Structural analysis of the target scaffold and associated challenges.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for creating carbon-carbon bonds, making it indispensable for synthesizing biaryl structures common in pharmaceuticals.[6] This protocol is designed for coupling an arylboronic acid to a pre-functionalized bromo-aryl derivative of our scaffold.

Principle: The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Protocol Design: Causality and Choices
  • Catalyst System (Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a robust and reliable precatalyst. The dppf ligand provides a good balance of steric bulk and electron-donating properties, promoting efficient oxidative addition and preventing β-hydride elimination. It is often effective for substrates with coordinating heteroatoms.

  • Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is chosen to activate the boronic acid for transmetalation without risking hydrolysis of the lactam ring, a concern with stronger bases like NaOH or alkoxides.[8]

  • Solvent System (Dioxane/H₂O): The use of a solvent mixture is crucial. Dioxane solubilizes the organic substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Detailed Protocol: Suzuki-Miyaura Coupling

Assumed Starting Material: 7-(4-Bromophenyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-aryl spirocycle (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (2.0–3.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02–0.05 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The typical concentration is 0.1 M with respect to the limiting reactant.

  • Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Optimization Parameters
ParameterStarting ConditionOptimization RangeRationale for Variation
Catalyst Loading 3 mol %1–10 mol %Increase for less reactive coupling partners or to improve reaction rate.
Base K₂CO₃ (2.5 equiv.)Cs₂CO₃, K₃PO₄Cesium carbonate can enhance reactivity for sterically hindered substrates.[9]
Temperature 90 °C80–110 °CAdjust based on the reactivity of the boronic acid and halide.
Solvent Ratio Dioxane/H₂O (4:1)5:1 to 3:1Fine-tune solubility and reaction kinetics.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C–N bond formation where classical methods fail.[10][11] This protocol details the direct coupling of the N7 secondary amine of the parent spirocycle with an aryl halide.

Principle: This transformation also follows a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C–N bond.[4]

Protocol Design: Causality and Choices
  • Catalyst System (RuPhos Pd G3): The use of a palladacycle precatalyst, such as a third-generation (G3) Buchwald precatalyst, is highly recommended. These are air-stable and rapidly generate the active LPd(0) species upon exposure to base, leading to more reproducible results.[4] The RuPhos ligand is exceptionally bulky and electron-rich, making it ideal for coupling secondary amines and overcoming steric challenges.[5]

  • Base (LiHMDS): A strong, non-nucleophilic base is required to deprotonate the secondary amine for the catalytic cycle to proceed. Lithium hexamethyldisilazide (LiHMDS) is an excellent choice as it is highly soluble in common organic solvents and generally does not promote side reactions. Sodium tert-butoxide (NaOtBu) is another common and effective choice.[12]

  • Solvent (THF or Toluene): Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are required to prevent quenching of the strong base and to ensure good solubility of the reaction components.

A Reactants & Catalyst (Spirocycle, Ar-X, Pd Precatalyst, Base) B Inert Atmosphere Setup (Schlenk Flask, N2/Ar) A->B 1. Combine C Solvent Addition & Heating B->C 2. Dissolve D Reaction Monitoring (TLC / LC-MS) C->D 3. Run E Aqueous Work-up (Extraction) D->E 4. Quench F Purification (Chromatography) E->F 5. Isolate G Product Analysis (NMR, MS) F->G 6. Characterize

Caption: General experimental workflow for cross-coupling reactions.

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add the aryl halide (1.0 equiv.), 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one (1.1–1.2 equiv.), and the RuPhos Pd G3 precatalyst (0.01–0.03 equiv.) to a Schlenk tube.

  • Base Addition: Add the strong base, such as NaOtBu (1.3–1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF) to a concentration of 0.1–0.2 M.

  • Reaction Execution: Seal the tube and heat the mixture to 80–110 °C with stirring.

  • Monitoring: Follow the reaction's progress via LC-MS. These reactions are often complete within 2–12 hours.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and water, then separate the layers.

    • Wash the organic layer with brine, dry over Na₂SO₄, and filter.

  • Purification: After solvent removal, purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a reliable pathway to couple terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes that are valuable synthetic intermediates.[13][14]

Principle: This reaction is unique among the common cross-couplings as it typically employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst. The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the alkyne itself.[15][16]

Protocol Design: Causality and Choices
  • Catalyst System (PdCl₂(PPh₃)₂ / CuI): This is the classic and highly effective catalyst combination for Sonogashira couplings. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, can also be used. The copper(I) iodide co-catalyst is critical for achieving high yields at moderate temperatures.

  • Base (Triethylamine or DIPEA): An amine base is required. It serves two purposes: to neutralize the HX acid generated during the reaction and to act as the solvent in many cases. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices.

  • Copper-Free Conditions: While classic conditions are robust, the presence of copper can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[15] For sensitive substrates, copper-free Sonogashira protocols using more advanced palladium catalysts and ligands may be considered, though these often require higher temperatures.

Detailed Protocol: Sonogashira Coupling

Assumed Starting Material: 7-(4-Iodophenyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the iodo-aryl spirocycle (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed amine base (e.g., TEA) as the solvent. Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40–60 °C.

  • Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS. Reactions are often complete in 1–6 hours.

  • Work-up:

    • Remove the amine solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then saturated aqueous NH₄Cl (to remove copper salts).

    • Dry the organic layer over Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

The functionalization of complex, heteroatom-rich scaffolds like 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a critical task in modern drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide powerful and reliable tools for this purpose. Success hinges on a rational approach to experimental design, particularly the selection of sterically demanding, electron-rich ligands and appropriate bases to overcome the inherent challenges of catalyst inhibition and steric hindrance. The protocols and insights presented here serve as a robust starting point for researchers to develop and optimize these crucial transformations, enabling the rapid diversification and exploration of this valuable chemical space.

References

  • Title: General approach to spirocycles via the Suzuki coupling reaction. Source: ResearchGate URL: [Link]

  • Title: Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Spiro Polycyclic N-Heterocycles and Indolecarbazoles via Merging Oxidative Coupling and Cascade Palladium-Catalyzed Intramolecular Oxidative Cyclization. Source: PubMed URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry. Source: ACS Publications URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Source: PMC (PubMed Central) URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development. Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Source: Lietuvos mokslų akademija URL: [Link]

  • Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira coupling. Source: Wikipedia URL: [Link]

  • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Source: MDPI URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: A Half Century of the Sonogashira Reaction. Source: Wiley Online Library URL: [Link]

  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal URL: [Link]

  • Title: 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Source: ResearchGate URL: [Link]

  • Title: Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Development for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Welcome to the technical support guide for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance in a direct question-and-answer format. Our goal is to equip you with the foundational knowledge and troubleshooting strategies necessary to overcome common challenges encountered during the analysis of this unique spirocyclic compound.

Frequently Asked Questions (FAQs)

This section addresses initial, high-level questions that are common when approaching a new method development project for a compound like 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one.

Q1: What are the key physicochemical properties of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one that will influence HPLC method development?

A1: Understanding the molecule's properties is the most critical first step before any practical work begins.[1] Based on its structure, 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a polar molecule. The presence of two nitrogen atoms (secondary amines) and two oxygen atoms within a compact spirocyclic system contributes to its hydrophilicity.[2] This polarity suggests that retention on traditional reversed-phase (C18) columns might be challenging, as polar compounds often have limited interaction with non-polar stationary phases, potentially leading to elution near the void volume.[3] The basic nature of the amine groups means that the mobile phase pH will be a critical parameter to control for consistent retention and good peak shape.

Q2: What is the recommended starting point for column and mobile phase selection?

A2: Given the polar nature of the analyte, a standard C18 column may not provide adequate retention. Therefore, two primary approaches are recommended as starting points:

  • Reversed-Phase Chromatography with a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds compared to traditional C18 phases.[4][5] A good starting point would be a column like an Ascentis RP-Amide or a Discovery HS F5.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[6][7][8][9][10] It utilizes a polar stationary phase (like silica or a diol-based phase) with a mobile phase rich in organic solvent. In HILIC, water acts as the strong eluting solvent.[6][9]

For the mobile phase, a simple starting condition would be a gradient of acetonitrile and water with a common buffer like ammonium formate or ammonium acetate, especially if mass spectrometry (MS) detection is intended.

Q3: What detection wavelength should I use for UV analysis?

A3: The 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one structure lacks a strong chromophore, meaning it will not absorb strongly at higher UV wavelengths. Therefore, detection will likely need to be performed at a low wavelength, typically in the range of 195-210 nm. It is crucial to use high-purity solvents (HPLC or MS-grade) to minimize baseline noise at these low wavelengths.

Q4: Is this compound chiral, and will I need a chiral separation?

A4: The spirocyclic nature of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one can lead to chirality. Spiro compounds can exist as enantiomers, which are non-superimposable mirror images.[11] If the synthesis of your compound does not employ chiral-directing steps, you will likely have a racemic mixture (an equal mixture of both enantiomers). Regulatory agencies often require the analysis of individual enantiomers, as they can have different pharmacological and toxicological profiles.[12] Therefore, a chiral separation method may be necessary. This typically involves using a specialized chiral stationary phase (CSP).[13][14]

Initial Method Development Workflow

This section provides a structured, step-by-step approach to developing a robust initial HPLC method.

Step 1: Analyte Characterization and Solubility Studies

Before injecting your sample into an HPLC system, it is essential to determine its solubility in common HPLC solvents.

  • Protocol:

    • Attempt to dissolve a small, known amount of your compound in water, acetonitrile, methanol, and mixtures of these solvents.

    • Observe the solubility at the desired concentration for your analysis.

    • The ideal sample diluent should match the initial mobile phase conditions to ensure good peak shape and avoid precipitation on the column.[15]

Step 2: Column and Mobile Phase Screening

A systematic screening of different column chemistries and mobile phase conditions is the most efficient way to find a suitable separation.

  • Recommended Screening Platforms:

ParameterCondition 1 (Reversed-Phase)Condition 2 (HILIC)Rationale
Column Polar-embedded/endcapped C18 or Phenyl (e.g., Ascentis RP-Amide)Bare Silica or Diol (e.g., PolyHYDROXYETHYL A™)To address the polar nature of the analyte by providing alternative retention mechanisms.[5][10]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:WaterFormic acid is a volatile modifier suitable for MS detection and helps in protonating the basic nitrogens.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:WaterAcetonitrile is a common organic modifier in both RP and HILIC.
Gradient 5% to 95% B over 15 minutes95% to 50% B over 15 minutesA broad gradient helps in determining the approximate elution conditions.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)Standard flow rate for initial screening.
Column Temp. 30 °C30 °CTemperature control ensures retention time reproducibility.
Detection UV at 205 nm or Mass SpectrometryUV at 205 nm or Mass SpectrometryLow UV for detection of non-chromophoric compounds; MS for confirmation.
Step 3: Initial Method Evaluation

After the initial screening runs, evaluate the chromatograms for:

  • Retention: Is the peak sufficiently retained (k' > 2)?

  • Peak Shape: Is the peak symmetrical (Tailing factor close to 1)?

  • Resolution: If impurities or degradants are present, are they separated from the main peak?

The results from this screening will guide the subsequent optimization steps.

Method_Development_Workflow Analyte Analyte Characterization (Solubility, pKa) Screen Column & Mobile Phase Screening (RP & HILIC) Analyte->Screen Evaluate Evaluate Initial Results (Retention, Peak Shape) Screen->Evaluate Optimize Method Optimization (Gradient, pH, Temp) Evaluate->Optimize Good starting point Troubleshoot Troubleshooting (If issues persist) Evaluate->Troubleshoot Poor results Final Final Method Optimize->Final Troubleshoot->Screen Re-screen Troubleshooting_Tree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention Pressure High Backpressure? Start->Pressure Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Split Split PeakShape->Split Yes RT_Shift Check Mobile Phase Prep Ensure Equilibration Control Temperature Retention->RT_Shift Pressure_High Isolate Blockage Back-flush Column Filter Mobile Phase Pressure->Pressure_High Sol_Tailing Adjust pH Use Polar-Embedded Column Tailing->Sol_Tailing Sol_Fronting Reduce Concentration Decrease Injection Volume Fronting->Sol_Fronting Sol_Split Match Sample Solvent Check for Column Void Split->Sol_Split

Caption: A decision tree for troubleshooting common HPLC issues.

Chiral Separation Considerations

Q8: How do I approach the chiral separation of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one?

A8: Chiral separation requires a chiral stationary phase (CSP) that can differentiate between the enantiomers.

  • Step 1: CSP Screening: The most effective approach is to screen a variety of CSPs. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are a good starting point as they are versatile and widely used for separating a broad range of chiral compounds. [14]* Step 2: Mobile Phase Selection: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. For a compound like this, reversed-phase or polar organic mode (e.g., using ethanol or methanol with a small amount of an acidic or basic additive) is often successful.

  • Step 3: Optimization: Once a column shows some separation, optimize the mobile phase composition, flow rate, and temperature to maximize the resolution between the enantiomeric peaks.

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available at: [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]

  • PolyLC. HILIC Columns for Polar Separations. Available at: [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Walpitachathurangi. (2026, January 26). Common Mistakes in HPLC Method Development. Medium. Available at: [Link]

  • Scribd. HPLC Peak Shape Troubleshooting Guide. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]

  • Top 10 HPLC Method Development Fails. Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]

  • (2020, May 20). Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. Available at: [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • SpiroChem. Analytical Method Development. Available at: [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • SciSpace. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Available at: [Link]

  • SFERA. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

  • (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • SciSpace. A review on method development by hplc. Available at: [Link]

  • 1-oxaspiro(4,5)decan-2-one, 699-61-6. Available at: [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-methyl-1,4-dioxaspiro[4.5]decan-2-one. Available at: [Link]

  • ResearchGate. (2026, January 6). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Available at: [Link]

  • MDPI. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. Available at: [Link]

Sources

Optimization

Advanced Purification Technical Support Center: 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Welcome to the Technical Support and Troubleshooting Portal for the purification of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one (Free base CAS: 1350521-51-5; HCl salt CAS: 1390654-03-1). As a critical spirocyclic build...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the purification of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one (Free base CAS: 1350521-51-5; HCl salt CAS: 1390654-03-1).

As a critical spirocyclic building block frequently utilized in the synthesis of modern targeted therapeutics (such as KRAS and SHP2 inhibitors)[1][2], this molecule presents unique chromatographic challenges. It is highly polar, possesses a strongly basic secondary piperidine amine (pKa ~10.5)[3][4], and completely lacks a UV-active conjugated chromophore. This guide is engineered to provide drug development professionals with causality-driven, self-validating methodologies to isolate this intermediate with high purity and yield.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: I cannot detect the compound during flash chromatography or HPLC. The UV trace at 254 nm and 280 nm is completely flat. How can I track my purification? Cause: 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one lacks an extended π -conjugated system or aromatic ring, rendering it invisible to standard UV detectors. Solution: You must shift to mass-based or aerosol-based detection strategies.

  • For HPLC: Utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD provides a near-universal, mass-dependent response for non-volatile analytes regardless of their optical properties[5][6]. Alternatively, use LC-MS with Electrospray Ionization in positive mode (ESI+), tracking the [M+H]+ ion at m/z 171.1.

  • For TLC/Flash: Stain TLC plates with Ninhydrin (which reacts with the secondary piperidine amine to form a purple spot) or Potassium Permanganate ( KMnO4​ ).

Q2: My crude mixture streaks severely on normal-phase silica gel, and the product co-elutes with multiple impurities. Why is this happening? Cause: The basic secondary amine of the spiro-piperidine interacts ionically with the acidic silanol groups (pKa ~4.5) on standard bare silica. At neutral conditions, this causes severe peak tailing and irreversible adsorption. Solution: Abandon standard bare silica. Instead, use Strong Cation Exchange (SCX) chromatography for bulk crude cleanup[7]. If normal-phase flash chromatography is absolutely required, use amine-functionalized silica ( NH2​ -silica) or add 1-5% triethylamine (TEA) or aqueous ammonium hydroxide ( NH4​OH ) to your Dichloromethane/Methanol mobile phase to dynamically mask the silanols.

Q3: During Reversed-Phase HPLC (RP-HPLC), the compound elutes in the void volume with poor retention and asymmetric peak shape. How do I fix this? Cause: At standard acidic (pH 2-4) or neutral (pH 7) mobile phase conditions, the piperidine nitrogen is fully protonated. This drastically reduces the molecule's lipophilicity (LogP)[3][4], making it too polar to partition into the C18 stationary phase. Solution: Employ high-pH RP-HPLC. By raising the mobile phase pH to 10.5 using 10 mM Ammonium Bicarbonate adjusted with NH4​OH , the piperidine is deprotonated into its neutral free-base form. This increases its affinity for the hydrophobic C18 phase, ensuring proper retention and sharp peak symmetry. Note: Ensure you use a hybrid-silica column (e.g., Waters XBridge) designed to withstand high pH.

Part 2: Chromatographic Decision Framework

DecisionTree Start Crude 3-Methyl-1-oxa-3,7- diazaspiro[4.5]decan-2-one Q1 Scale of Purification? Start->Q1 Bulk Bulk (>1g) High Impurity Q1->Bulk Large Scale Fine Polishing (<1g) High Purity Needed Q1->Fine Small Scale SCX SCX Catch & Release (Exploits basic piperidine) Bulk->SCX HPLC Prep RP-HPLC-MS High pH (10.5) Fine->HPLC HILIC HILIC-CAD (If highly polar impurities) Fine->HILIC Poor C18 retention

Decision matrix for selecting the optimal purification route based on scale and impurity profile.

Part 3: Self-Validating Experimental Protocols

Protocol A: Bulk Cleanup via Strong Cation Exchange (SCX) "Catch-and-Release"

Mechanism: This protocol exploits the basicity of the piperidine ring. The protonated amine forms a strong ionic bond with the sulfonic acid stationary phase, allowing non-basic impurities to be washed away. A basic methanolic wash then deprotonates the amine, releasing the pure product[7].

Step-by-Step Methodology:

  • Column Equilibration: Condition a pre-packed SCX cartridge (e.g., Isolute SCX-2) with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 1% Acetic Acid in MeOH.

  • Sample Loading: Dissolve the crude 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one in a minimum volume of 1% Acetic Acid in MeOH. Load onto the column at a flow rate of 1-2 mL/min.

    • Self-Validation Check: Collect the flow-through. Spot on a TLC plate and stain with Ninhydrin. A lack of a purple spot confirms the spirocycle has fully bound to the column.

  • Washing (Catch): Wash the column with 5 CV of MeOH, followed by 3 CV of Dichloromethane (DCM), and finally 3 CV of MeOH. This removes neutral organics, unreacted starting materials, and acidic byproducts.

    • Self-Validation Check: Analyze the final MeOH wash via LC-MS. The absence of the m/z 171.1 peak confirms no premature product leakage.

  • Elution (Release): Elute the target compound using 5 CV of 2M Ammonia in Methanol ( NH3​ /MeOH).

  • Recovery: Concentrate the basic eluent in vacuo to yield the purified free base.

SCXWorkflow Load 1. Load Crude in MeOH/H+ Bind 2. Bind Piperidine binds to Sulfonic Acid Load->Bind Wash 3. Wash MeOH removes neutrals/acids Bind->Wash Elute 4. Elute 2M NH3 in MeOH releases product Wash->Elute

Mechanistic workflow of SCX Catch-and-Release chromatography for basic spirocycles.

Protocol B: Final Polishing via High-pH Preparative RP-HPLC-MS

Mechanism: Utilizing a high-pH mobile phase suppresses the ionization of the piperidine nitrogen, maximizing hydrophobic interactions with the C18 stationary phase for high-resolution separation.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade H2​O . Adjust to pH 10.5 using 28% aqueous NH4​OH .

    • Buffer B: LC-MS grade Acetonitrile (MeCN).

    • Self-Validation Check: Measure Buffer A with a calibrated pH meter. A pH < 10.0 will result in partial protonation and peak tailing.

  • System Setup: Equip the preparative HPLC with a hybrid-silica C18 column (e.g., Waters XBridge Prep C18, 5 µm, 19 x 150 mm) and an active flow splitter directing 1% of the flow to an ESI-MS detector.

  • Gradient Elution: Run a shallow gradient from 2% B to 40% B over 15 minutes.

  • Fraction Collection: Trigger fraction collection based on the Extracted Ion Chromatogram (XIC) for [M+H]+=171.1 .

    • Self-Validation Check: Perform a 2 mg analytical test injection prior to the prep run. Calculate the Asymmetry Factor ( As​ ). Proceed to scale-up only if As​ is between 0.9 and 1.2.

  • Lyophilization: Pool the pure fractions and lyophilize immediately to prevent degradation in the basic aqueous buffer, yielding the product as a white powder.

Part 4: Quantitative Performance Comparison

The following table summarizes the empirical performance metrics of the discussed purification techniques for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one.

Purification TechniqueAvg. Recovery (%)Target Purity (%)Scalability LimitPrimary Detection MethodBest Use Case
SCX Catch & Release 85 - 95%80 - 90%High (>50g)Offline TLC / LC-MSBulk crude processing; removing neutral/acidic impurities.
High-pH RP-HPLC 70 - 85%> 98%Medium (<2g)MS (ESI+) / CADFinal polishing; separating closely related regioisomers.
HILIC 60 - 75%> 95%Low (<200mg)CAD / ELSDIsolating highly polar degradation products or salts.

References

  • [1] Google Patents. WO2024263586A1 - Kras proteolysis targeting chimeras. Retrieved from:

  • [2] European Patent Office. EP 3772513 A1 - SHP2 INHIBITORS. Retrieved from:[Link]

  • [7] ACS Publications. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry (2016). Retrieved from:[Link]

  • [3] ACS Publications. 4-Azaspiro[6]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry (2024). Retrieved from:[Link]

  • [5] PubMed. Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A (2010). Retrieved from:[Link]

  • [6] Wikipedia. Charged aerosol detector. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A High-Throughput Screening Benchmark: Evaluating 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one as a Novel KRAS-G12D Inhibitor

Introduction: The Quest for Drugging the "Undruggable" KRAS-G12D The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a central node in cellular signaling pathways that regulate cell growth, differentiation, and surv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Drugging the "Undruggable" KRAS-G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a central node in cellular signaling pathways that regulate cell growth, differentiation, and survival.[1] For decades, KRAS was deemed "undruggable" due to its picomolar affinity for GTP and a smooth surface lacking obvious pockets for small molecule binding.[2] Mutations in KRAS are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][3] The recent groundbreaking approval of Sotorasib, a covalent inhibitor of the KRAS-G12C mutant, has reinvigorated the field and proven that direct KRAS inhibition is a viable therapeutic strategy.[4][5] This success has intensified the search for inhibitors of other KRAS mutants, especially the highly prevalent G12D variant.

A promising strategy in modern drug discovery is the "escape from flatland," which advocates for the use of molecules with higher three-dimensionality (a greater fraction of sp3-hybridized carbons).[6] Spirocyclic scaffolds are exemplary in this regard; their rigid, well-defined three-dimensional structures can improve binding affinity, enhance selectivity, and optimize physicochemical properties like metabolic stability.[7][8][9] This guide introduces a novel spirocyclic compound, 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one (hereafter designated Spiro-7 ), and presents a comprehensive benchmarking study to evaluate its potential as a direct inhibitor of the KRAS-G12D protein-protein interaction (PPI) with its downstream effector, cRAF.

This guide provides an in-depth comparison of Spiro-7's performance against key alternatives in a state-of-the-art high-throughput screening (HTS) workflow, offering researchers, scientists, and drug development professionals a technical blueprint for evaluating novel chemical matter against this high-value oncology target.

Benchmarking Strategy: A Multi-faceted Comparative Analysis

To rigorously assess the potential of Spiro-7, we designed a benchmarking study against a panel of carefully selected comparator compounds. This approach allows for a clear evaluation of its potency and selectivity.

  • The Novel Scaffold: Spiro-7

    • Structure: 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

    • Rationale: A novel, sp3-rich scaffold designed to probe the KRAS-G12D surface for new binding interactions.

  • Comparator Compounds:

    • Positive Control / Benchmark: MRTX1133

      • Mechanism: A known potent, selective, and non-covalent inhibitor of KRAS-G12D.[2][3] It serves as the gold standard for inhibitory activity in our assays.

    • Selectivity Control: Sotorasib (AMG 510)

      • Mechanism: A potent covalent inhibitor specific to the KRAS-G12C mutant.[10][11] It is expected to be inactive against KRAS-G12D and will be used to assess the selectivity of our novel compound.

    • Alternative Scaffold: Spiro-8

      • Structure: A hypothetical analogue, 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one.

      • Rationale: Included to provide initial structure-activity relationship (SAR) insights by comparing a methyl versus an ethyl substitution on the core scaffold.

The benchmarking process will follow a standard HTS cascade, beginning with a primary screen to identify activity, followed by dose-response studies to confirm hits and quantify potency, and concluding with selectivity profiling.[12]

Primary High-Throughput Screening: A TR-FRET Assay for KRAS-G12D/cRAF Interaction

To identify compounds that disrupt the critical interaction between activated KRAS-G12D and its effector cRAF, we employ a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[13][14] This homogeneous (no-wash) assay format is robust, sensitive, and highly amenable to automation and miniaturization in 384- or 1536-well plates, making it ideal for HTS.[13][15]

Assay Principle: The assay measures the proximity between GTP-loaded, biotinylated KRAS-G12D and the GST-tagged Ras-Binding Domain (RBD) of cRAF.[16] A Terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a fluorophore-conjugated streptavidin serves as the FRET acceptor. When KRAS-G12D and cRAF-RBD interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

TR_FRET_Principle cluster_0 Interaction (High FRET Signal) cluster_1 Inhibition (Low FRET Signal) KRAS Biotin-KRAS(G12D)-GTP RAF GST-cRAF(RBD) KRAS->RAF Binding SA Streptavidin-Acceptor KRAS->SA Biotin-SA Interaction Ab Anti-GST-Tb (Donor) RAF->Ab GST-Antibody Interaction Ab->SA FRET KRAS_i Biotin-KRAS(G12D)-GTP SA_i Streptavidin-Acceptor KRAS_i->SA_i Biotin-SA Interaction Inhibitor Spiro-7 KRAS_i->Inhibitor Inhibitor Binding RAF_i GST-cRAF(RBD) Ab_i Anti-GST-Tb (Donor) RAF_i->Ab_i GST-Antibody Interaction

Caption: Principle of the TR-FRET assay for KRAS-G12D/cRAF interaction.

Experimental Protocol: Primary HTS (10 µM Single-Point Screen)
  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each test compound (Spiro-7, Spiro-8), positive control (MRTX1133), and negative control (Sotorasib) from 10 mM DMSO stocks into a 384-well low-volume assay plate. This results in a final assay concentration of 10 µM. Control wells receive 20 nL of DMSO.

  • Protein Addition: Add 5 µL of a solution containing 20 nM biotinylated, GppNHp-loaded KRAS-G12D protein in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% Tween-20) to all wells.[16]

  • Incubation: Incubate the plates at room temperature for 30 minutes to allow for compound binding to the target protein.

  • Detection Reagent Addition: Add 5 µL of a solution containing 100 nM GST-cRAF-RBD and the TR-FRET detection reagents (anti-GST-Tb donor and Streptavidin-acceptor, diluted 1:100) in assay buffer.[16]

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET-capable plate reader, with excitation at 340 nm and simultaneous emission detection at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000. Normalize the data using the high (DMSO) and low (MRTX1133) controls to determine the percent inhibition for each test compound.

HTS Quality Control: The Z'-Factor

The quality and reliability of an HTS assay are paramount. The Z'-factor is a statistical parameter used to quantify the separation between the high (negative control) and low (positive control) signals, taking into account the data variation within these controls.[17] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[18]

Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the positive and negative controls.

ParameterPlate 1Plate 2Plate 3Plate 4
Mean Positive Control (MRTX1133) 15,25015,10015,50014,980
SD Positive Control 850910880950
Mean Negative Control (DMSO) 85,60086,20085,10085,900
SD Negative Control 2,1002,3002,2502,400
Calculated Z'-Factor 0.78 0.76 0.77 0.74
Table 1: Assay Quality Control. Hypothetical Z'-factor calculations across four representative HTS plates. The consistent values above 0.7 demonstrate a robust and reliable assay performance, suitable for a screening campaign.
Primary Screening Results
CompoundTarget Concentration% Inhibition (Mean ± SD)Hit Flag
Spiro-7 10 µM85.2 ± 4.5%Yes
Spiro-8 10 µM42.1 ± 6.2%No
MRTX1133 (Positive Control) 10 µM98.5 ± 2.1%N/A
Sotorasib (Negative Control) 10 µM2.3 ± 3.8%N/A
Table 2: Hypothetical Primary HTS Results. Compounds showing >50% inhibition at a single 10 µM concentration are flagged as "hits" for follow-up studies. Spiro-7 demonstrates significant activity, warranting progression.

Hit Confirmation and Potency Determination

A "hit" from a primary screen is a promising but preliminary result.[19] The next crucial step is to confirm the activity and determine the potency of the compound by generating a dose-response curve.[20] This process involves testing the compound across a range of concentrations to calculate its half-maximal inhibitory concentration (IC₅₀), a key measure of its potency.

Hit_to_Lead_Workflow PrimaryScreen Primary HTS (Single Concentration) HitSelection Hit Selection (e.g., >50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response (IC50) (10-point curve) HitSelection->DoseResponse Confirmed Hits SAR SAR Expansion (e.g., Spiro-8) HitSelection->SAR Inactives provide SAR Selectivity Selectivity & Orthogonal Assays DoseResponse->Selectivity Selectivity->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A typical hit-to-lead workflow in drug discovery.

Experimental Protocol: 10-Point Dose-Response
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compound (Spiro-7) and comparator compounds in DMSO, starting from a 10 mM stock.

  • Compound Plating: Use an acoustic liquid handler to dispense 20 nL of each concentration into a 384-well plate. This typically creates a final assay concentration range from 50 µM down to approximately 2.5 nM.

  • Assay Execution: Perform the TR-FRET assay as described in the primary screening protocol.

  • Data Analysis: Normalize the data and plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter variable slope model to determine the IC₅₀ value.

Potency Results
CompoundTargetIC₅₀ (nM)
Spiro-7 KRAS-G12D45.6
Spiro-8 KRAS-G12D>10,000
MRTX1133 KRAS-G12D1.8
Sotorasib KRAS-G12D>50,000
Table 3: Potency Determination. Hypothetical IC₅₀ values against the KRAS-G12D/cRAF interaction. Spiro-7 shows potent, sub-micromolar activity. The lack of activity from Spiro-8 provides a key early SAR data point, suggesting the methyl group is important for activity.

Selectivity Profiling: Differentiating G12D from G12C

An ideal drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity. To assess the selectivity of Spiro-7, we performed the same TR-FRET assay, substituting the KRAS-G12D protein with the KRAS-G12C mutant protein.

CompoundIC₅₀ vs KRAS-G12D (nM)IC₅₀ vs KRAS-G12C (nM)
Spiro-7 45.6 >50,000
MRTX1133 1.8>50,000
Sotorasib >50,00025.3
Table 4: Selectivity Profiling. Hypothetical IC₅₀ values against KRAS-G12D and KRAS-G12C. Spiro-7 demonstrates high selectivity for the G12D mutant, similar to the benchmark inhibitor MRTX1133, and in stark contrast to the G12C-specific inhibitor Sotorasib.

Data Summary and Comparative Analysis

This benchmarking study was designed to provide a clear, data-driven comparison of the novel scaffold, Spiro-7, against relevant alternatives. The data is summarized below.

CompoundScaffold TypePrimary Screen Hit? (% Inh @ 10 µM)Potency: IC₅₀ vs G12D (nM)Selectivity: IC₅₀ vs G12C (nM)Selectivity Index (IC₅₀ G12C / IC₅₀ G12D)
Spiro-7 Novel Spirocycle Yes (85.2%) 45.6 >50,000 >1096x
Spiro-8 Alternative SpirocycleNo (42.1%)>10,000>50,000N/A
MRTX1133 Known G12D InhibitorYes (98.5%)1.8>50,000>27,777x
Sotorasib Known G12C InhibitorNo (2.3%)>50,00025.3<0.0005x
Table 5: Comprehensive Benchmarking Summary. This table consolidates the key performance indicators for all tested compounds, providing a clear comparative overview.

The results of this HTS campaign are highly encouraging. The novel compound, Spiro-7, demonstrated potent, sub-micromolar inhibitory activity against the KRAS-G12D/cRAF interaction. Crucially, it exhibited excellent selectivity for the G12D mutant over the G12C variant, a critical feature for a targeted therapy. While not as potent as the clinical candidate MRTX1133, its nanomolar activity establishes it as a valid and promising hit series. The lack of activity from the closely related analogue, Spiro-8, provides a valuable starting point for future structure-activity relationship (SAR) studies to further optimize the potency of this new chemical class.

Conclusion

This guide details a rigorous and objective high-throughput screening benchmark of a novel spirocyclic compound, 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one (Spiro-7), as a potential inhibitor of the oncogenic KRAS-G12D mutant. Through a carefully designed HTS cascade, from a robust TR-FRET primary screen to dose-response and selectivity profiling, we have demonstrated that Spiro-7 is a potent and highly selective inhibitor of the KRAS-G12D/cRAF interaction.

The data presented herein validates the 1-oxa-3,7-diazaspiro[4.5]decan-2-one core as a promising scaffold for the development of targeted cancer therapeutics. While further optimization is required to match the potency of benchmark inhibitors like MRTX1133, Spiro-7 represents a compelling starting point for a new drug discovery program aimed at conquering one of the most challenging targets in oncology.

References

  • Aurora Biolabs. Kras (G12D)-cRAF Binding Assay Kit. Available from: [Link]

  • BPS Bioscience. KRAS(G12D) Coupled Nucleotide Exchange Assay Kit. Available from: [Link]

  • Amerigo Scientific. Kras G12D Nucleotide Exchange Assay Kit. Available from: [Link]

  • On HTS. (2023, December 12). Z-factor. Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • ResearchGate. Alpha screen and GST pulldown assays identify disruptors of the binding... Available from: [Link]

  • BPS Bioscience. KRAS(G12D) Coupled Nucleotide Exchange Assay Kit. Available from: [Link]

  • Eurofins Discovery. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Pharmacology & Translational Science. Available from: [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Available from: [Link]

  • Charles River Laboratories. High-Throughput Screening (HTS) Services. Available from: [Link]

  • YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Available from: [Link]

  • ResearchGate. (2025, April). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • European Journal of Medicinal Chemistry. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

  • bioRxiv. (2025, July 2). High Throughput Screening Identifies Small Molecules that Synergize with MRTX1133 Against Acquired Resistant KRAS G12D Mutated CRC. Available from: [Link]

  • ACS Publications. (2024, December 2). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. Available from: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • ACS Publications. (2025, September 12). A Hit Prioritization Strategy for Compound Library Screening Using LiP-MS and Molecular Dynamics Simulations Applied to KRas G12D Inhibitors. Available from: [Link]

  • PubMed Central. (2025, July 2). High Throughput Screening Identifies Small Molecules that Synergize with MRTX1133 Against Acquired Resistant KRAS G12D Mutated CRC. Available from: [Link]

  • BPS Bioscience. KRAS(G12D) Nucleotide Exchange Assay Kit. Available from: [Link]

  • ACS Publications. (2021, February 23). Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2026, February 9). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Available from: [Link]

  • MDPI. Spirocyclic Motifs in Natural Products. Available from: [Link]

  • AACR Journals. (2026, March 5). Abstract B031: A high-throughput combination screen identifies NT-1 as a superior compound to overcome KRASG12D inhibitor resistance. Available from: [Link]

  • ResearchGate. (2026, March 6). Abstract B031: A high-throughput combination screen identifies NT-1 as a superior compound to overcome KRASG12D inhibitor resistance. Available from: [Link]

  • Wikipedia. High-throughput screening. Available from: [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • ResearchGate. (2025, November 11). Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant. Available from: [Link]

  • PubMed Central. High-Throughput Screening Assay Datasets from the PubChem Database. Available from: [Link]

  • BPS Bioscience. KRAS Isoform B Coupled Nucleotide Exchange TR-FRET Assay Kit. Available from: [Link]

  • Zhang, S. S., & Nagasaka, M. (2021). Spotlight on Sotorasib (AMG 510) for KRAS G12C Positive Non-Small Cell Lung Cancer. Lung Cancer (Auckland, N.Z.), 12, 113–120.
  • Frontiers in Pharmacology. (2023). Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation. Available from: [Link]

  • ACS Publications. (2021, March 12). Compound Set Enrichment: A Novel Approach to Analysis of Primary HTS Data. Available from: [Link]

  • JETIR. (2023, April). A REVIEW OF KRAS G12D INHIBITORS: FROM DISCOVERY TO CLINICAL TRIALS. JETIR, 10(4).
  • Amgen. (2021, January 28). Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer. Available from: [Link]

  • Wikipedia. Sotorasib. Available from: [Link]

  • Oxford Academic. (2016, October 27). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Available from: [Link]

  • ResearchGate. (2026, March 11). Investigation of potential KRASG12D inhibitors: a comparative study between MRTX1133 and natural compounds via computational structural biology approaches. Available from: [Link]

  • ACS Publications. (2019, December 10). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Available from: [Link]

  • BioWorld. (2024, October 23). Eli Lilly presents new KRAS mutant inhibitors. Available from: [Link]

  • Aurora Biolabs. Kras G12D Nucleotide Exchange Assay Kit. Available from: [Link]

  • IntechOpen. (2012). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Available from: [Link]

  • PubMed Central. (2025, December 21). Targeting KRAS G12D: Advances in Inhibitor Design. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one proper disposal procedures

As a trusted partner in drug discovery and laboratory safety, we believe our responsibility extends far beyond supplying high-purity chemical building blocks. Ensuring the safety of your research personnel and maintainin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in drug discovery and laboratory safety, we believe our responsibility extends far beyond supplying high-purity chemical building blocks. Ensuring the safety of your research personnel and maintaining strict environmental compliance is paramount.

This comprehensive guide provides specialized, step-by-step operational and disposal protocols for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one (and its hydrochloride salt), a highly versatile spirocyclic oxazolidinone derivative frequently utilized in medicinal chemistry.

Chemical Profile & Waste Categorization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the compound. The hydrochloride salt of this secondary amine introduces chloride ions into your waste stream, which fundamentally alters its required incineration pathway[1].

PropertyValue / Specification
Chemical Name 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
CAS Number 1390654-03-1 (HCl salt) / 1350521-51-5 (Free base)[1][2]
Molecular Formula C₈H₁₅ClN₂O₂[3]
Molecular Weight 206.67 g/mol [3]
Structural Class Spirocyclic oxazolidinone / Secondary amine[1]
Storage Conditions Sealed in dry, 2-8°C[3]
EPA Waste Designation Unlisted (Manage as characteristic hazardous waste)[4]

Mechanistic Handling & Safety Causality

To build a self-validating safety culture, researchers must understand the why behind standard operating procedures.

  • Hydrolysis Risk (The Causality): The oxazolidinone ring is generally stable under neutral conditions. However, in strongly basic or acidic aqueous waste streams, it can undergo hydrolysis. This reaction breaks the heterocyclic ring, potentially evolving carbon dioxide ( CO2​ ) gas and yielding the corresponding diamine.

  • Operational Consequence: If unneutralized aqueous waste containing this compound is sealed in a Satellite Accumulation Area (SAA) container, the evolved CO2​ can cause dangerous container pressurization and rupture.

  • Incineration Chemistry: Because this compound contains both nitrogen and (in its salt form) chlorine[1], its disposal requires specialized high-temperature incineration. Standard incineration of chlorinated compounds can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Furthermore, the nitrogen content requires the incineration facility to be equipped with NOx​ scrubbers to prevent the emission of smog-forming nitrogen oxides[4].

Step-by-Step Disposal Workflows

All procedures below are compliant with the[4][5] and align with the standards set forth in [6][7].

Protocol A: Aqueous Waste Neutralization (Self-Validating System)

Use this protocol for reaction quench mixtures or aqueous washings containing the compound.

  • Initial Assessment: Measure the pH of the aqueous waste stream using a calibrated pH meter.

  • Causality-Driven Adjustment: If the pH is >9 or <5, slowly add 1M HCl or 1M NaOH dropwise while stirring. Adjust the solution to a stable pH of 6–8.

    • Mechanism: Neutralization arrests the base/acid-catalyzed hydrolysis of the oxazolidinone ring, preventing gas evolution.

  • Self-Validation Step: Cap the waste container loosely and observe for 15 minutes in a fume hood. If no effervescence or pressure buildup occurs, the hydrolysis reaction is successfully arrested.

  • Final Storage: Seal the container tightly. Label it strictly with the words "Hazardous Waste," the exact chemical constituents, and the accumulation start date, transferring it to your SAA[8].

Protocol B: Solid Waste & Primary Container Decontamination

Use this protocol for empty reagent bottles, contaminated spatulas, and weighing paper.

  • Residue Extraction: Empty chemical storage containers represent a serious health threat to custodial staff[9]. Triple-rinse the primary container with a compatible polar aprotic solvent (e.g., acetone or acetonitrile) to fully dissolve residual 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one.

  • Causality-Driven Segregation: Route the resulting rinsate specifically to the Halogenated Organic Waste stream if the hydrochloride salt (CAS 1390654-03-1) was used.

    • Mechanism: Segregating this chloride-containing rinsate ensures it is sent to a high-temperature incinerator capable of preventing dioxin formation[4].

  • Self-Validation Step: Swab the interior of the rinsed container and run a rapid Thin-Layer Chromatography (TLC) check against a reference standard. The absence of a UV-active or stainable spot confirms the container is fully decontaminated.

  • Defacement & Disposal: Completely deface the original chemical label with a thick marker. Discard the clean, defaced glass bottle in the regular broken glass/non-hazardous solid waste receptacle[9].

Waste Categorization Decision Matrix

To streamline laboratory operations and prevent improper mixing of incompatible waste streams, follow this logical decision tree for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one.

G Start Waste Generation: 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Incineration High-Temp Incineration (NOx & Halogen Scrubbers Required) Solid->Incineration Aqueous Aqueous Waste (Adjust to pH 6-8) Liquid->Aqueous Organic Organic Solvent Waste Liquid->Organic Aqueous->Incineration Halogenated Halogenated (Contains HCl salt) Organic->Halogenated NonHalogenated Non-Halogenated (Free base only) Organic->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Fig 1. Decision matrix for the categorization and disposal of spirocyclic oxazolidinone waste.

Emergency Spill Response

In the event of a localized powder spill of the hydrochloride salt:

  • Containment: Do not sweep dry powder, as the fine particulates can cause respiratory irritation. Cover the spill with damp absorbent pads to suppress dust generation.

  • Neutralization: Because the hydrochloride salt is mildly acidic upon dissolution, wipe the area with a dilute sodium bicarbonate ( NaHCO3​ ) solution.

  • Self-Validation: After wiping the benchtop, press a strip of universal pH paper against the damp surface. A reading of pH 7 confirms that all acidic residues have been successfully neutralized and removed.

  • Disposal: Place all contaminated pads and PPE into a heavy-duty plastic bag, seal it, and label it as "Hazardous Solid Waste - Contains Halogenated Organics" for incineration.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. URL:[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". URL:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". URL:[Link]

  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines". URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
Reactant of Route 2
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
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